molecular formula C24H19BrO6 B2652067 7-[(4-Bromophenyl)methoxy]-3-(3,4-dimethoxyphenyl)-5-hydroxychromen-4-one CAS No. 637746-91-9

7-[(4-Bromophenyl)methoxy]-3-(3,4-dimethoxyphenyl)-5-hydroxychromen-4-one

Cat. No.: B2652067
CAS No.: 637746-91-9
M. Wt: 483.314
InChI Key: GZZGJRLQWYMGGS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “7-[(4-Bromophenyl)methoxy]-3-(3,4-dimethoxyphenyl)-5-hydroxychromen-4-one” has been reported in the literature . For instance, new comb-shaped methacrylate oligomers were synthesized from a key intermediate in the synthesis of heterocyclic liquid crystals . The new methacrylate oligomers were synthesized by free radical polymerization of the corresponding monomers .

Scientific Research Applications

Antioxidant Properties

  • Synthesis and Biological Evaluation of Novel Compounds

    A study synthesized a series of novel compounds linked to triazole moieties, demonstrating potent cytotoxic activities against various human cancer cell lines. Some analogues exhibited significant antitumor activity, indicating the potential for developing new therapeutic agents (Liu et al., 2017).

  • Diphenylmethane Derivative Bromophenols

    Research on the bromination of bis(3,4-dimethoxyphenyl)methanone led to the discovery of effective antioxidant bromophenols, showcasing their radical scavenging and reducing abilities, which could be compared to synthetic antioxidants like BHA and BHT (Balaydın et al., 2010).

Antitumor and Anticancer Activity

  • Cytotoxic Agents: A study focusing on the synthesis of 7-hydroxy-4-phenylchromen-2-one–linked to triazole moieties revealed some compounds with better cytotoxic activity than the parent compound, highlighting their potential as antitumor agents. These findings support the exploration of chromen-2-one derivatives for cancer therapy (Liu et al., 2017).

Antimicrobial and Antibacterial Properties

  • Bromophenols from Marine Red Algae: Research identified bromophenols isolated from the marine red alga Rhodomela confervoides, demonstrating potent antimicrobial activities. This suggests the potential of natural bromophenols as antimicrobial agents, which could be further explored for pharmaceutical applications (Xu et al., 2003).

Properties

IUPAC Name

7-[(4-bromophenyl)methoxy]-3-(3,4-dimethoxyphenyl)-5-hydroxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19BrO6/c1-28-20-8-5-15(9-21(20)29-2)18-13-31-22-11-17(10-19(26)23(22)24(18)27)30-12-14-3-6-16(25)7-4-14/h3-11,13,26H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZGJRLQWYMGGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)OCC4=CC=C(C=C4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BrO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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